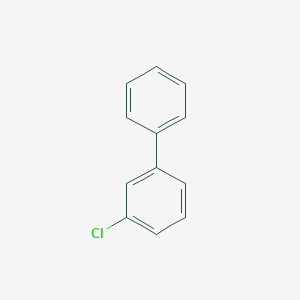
3-Cloro bifenilo
Descripción general
Descripción
3-Chlorobiphenyl, also known as 3-chlorodiphenyl, is an organic compound with the chemical formula C₁₂H₉Cl. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with one or more chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties .
Mecanismo De Acción
3-Chlorobiphenyl, also known as PCB 2, is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs). It has been used in several industrial applications and is known for its persistence in the environment due to its low reactivity and stability .
Target of Action
The primary target of 3-Chlorobiphenyl is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The first step of the PCB metabolic pathway involves the conversion of chlorobiphenyl to 2,3-dihydroxy-1-phenylcyclohexa-4,6-diene (dihydrodiol) by a multicomponent biphenyl dioxygenase (bphA) . The enzyme bphA consists of large and small subunits . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .
Pharmacokinetics
The pharmacokinetics of 3-Chlorobiphenyl involves its metabolism in human-relevant models, such as HepG2 cells . Twenty PCB 2 metabolites belonging to 13 metabolite classes, including five dechlorinated metabolite classes, were identified in the cell culture media from HepG2 cells exposed to 10 μM or 3.6 nM PCB 2 .
Result of Action
The result of 3-Chlorobiphenyl’s action involves the formation of dechlorination products . These findings demonstrate that the metabolism of LC-PCBs in human-relevant models involves the formation of dechlorinated metabolites .
Action Environment
3-Chlorobiphenyl remains in the environment for a long period due to its low reactivity and stability in harsh environmental conditions . Different types of microbes are reported to degrade PCBs under anaerobic and/or aerobic conditions by reducing and oxidizing dechlorination mechanisms, respectively .
Aplicaciones Científicas De Investigación
3-Chlorobiphenyl has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.
Biology: Investigated for its effects on cellular metabolism and its potential as an environmental pollutant.
Medicine: Studied for its toxicological effects and potential health risks associated with exposure.
Análisis Bioquímico
Biochemical Properties
3-Chlorobiphenyl is metabolized by cytochrome P450 enzymes into hydroxylated metabolites (OH-PCBs) . These metabolites can be further oxidized, resulting in complex metabolite mixtures . The metabolism of 3-Chlorobiphenyl in human-relevant models involves the formation of dechlorination products .
Cellular Effects
In HepG2 cells, a human-relevant cell line, exposure to 3-Chlorobiphenyl led to the formation of twenty PCB 2 metabolites belonging to 13 metabolite classes . This exposure also altered bile acid biosynthesis in the cells .
Molecular Mechanism
The molecular mechanism of 3-Chlorobiphenyl involves its oxidation by P450 enzymes to form OH-PCBs . These OH-PCBs can be sulfated, glucuronidated, or further oxidized . A dechlorinated dihydroxylated metabolite was also detected in human liver microsomal incubations with monohydroxylated PCB 2 metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chlorobiphenyl change over time. For instance, in HepG2 cells exposed to 3-Chlorobiphenyl for 24 hours, the metabolite profiles differed from those identified in samples from an earlier study .
Dosage Effects in Animal Models
While specific dosage effects of 3-Chlorobiphenyl in animal models are not mentioned in the available literature, it is known that the metabolism of LC-PCBs can result in complex metabolite mixtures
Metabolic Pathways
3-Chlorobiphenyl is involved in metabolic pathways mediated by P450 enzymes . It is oxidized to form OH-PCBs, which can be further metabolized through sulfation, glucuronidation, or additional oxidation .
Transport and Distribution
Given its metabolic transformation into various metabolites, it is likely that these metabolites may be distributed differently within cells and tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorobiphenyl can be synthesized through several methods. One common method involves the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that react with chlorinated biphenyls . Another method includes the decomposition of aroyl peroxides in appropriate substrates, especially in the presence of electron acceptors . Additionally, the Ullmann reaction has been employed to prepare symmetrical and unsymmetrical polychlorobiphenyls .
Industrial Production Methods: Industrial production of 3-chlorobiphenyl typically involves the chlorination of biphenyl using chlorine gas under controlled conditions. This process can be optimized to produce specific chlorinated biphenyls by adjusting the reaction parameters such as temperature, pressure, and the presence of catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: Cytochrome P450 enzymes oxidize 3-chlorobiphenyl to hydroxylated metabolites.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes in the presence of oxygen and NADPH.
Reduction: nZVI particles in aqueous solutions, often enhanced by ultrasonic irradiation.
Substitution: Chlorine gas for chlorination, various electrophiles for further substitution reactions.
Major Products:
Oxidation: Hydroxylated metabolites such as 3-hydroxybiphenyl.
Reduction: Biphenyl.
Substitution: Various chlorinated biphenyls depending on the reaction conditions.
Comparación Con Compuestos Similares
- 2-Chlorobiphenyl
- 4-Chlorobiphenyl
- 3,3’-Dichlorobiphenyl
- 4,4’-Dichlorobiphenyl
Comparison: 3-Chlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other chlorobiphenyls, it has distinct metabolic pathways and environmental behaviors .
Propiedades
IUPAC Name |
1-chloro-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSKOLWZZWHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040299 | |
| Record name | 3-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-61-8 | |
| Record name | 3-Chlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

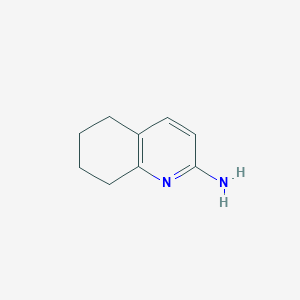
![3,3'-Oxybis[5-(trifluoromethyl)benzenamine]](/img/structure/B164774.png)
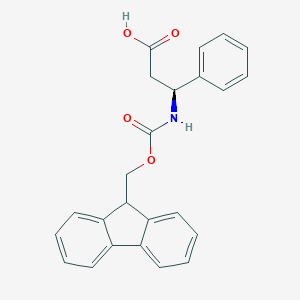
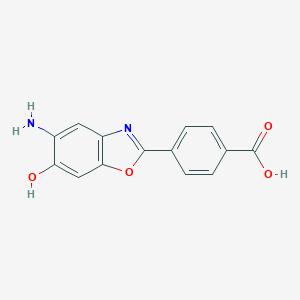
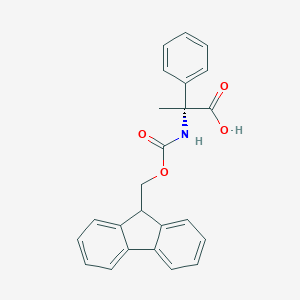
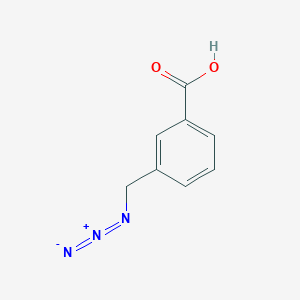
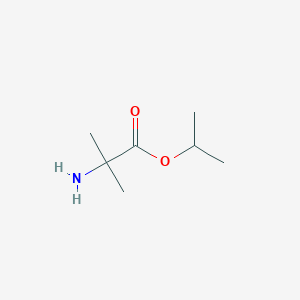
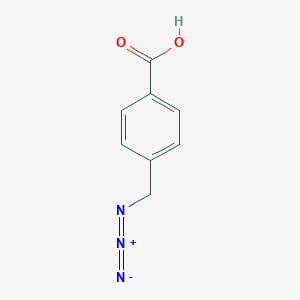
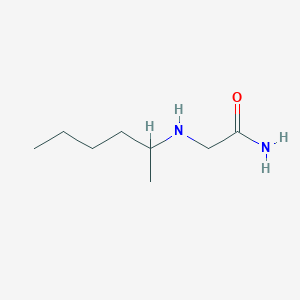
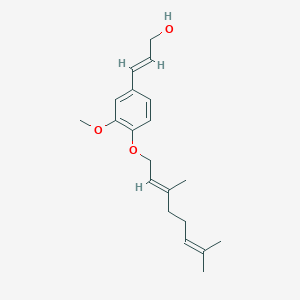
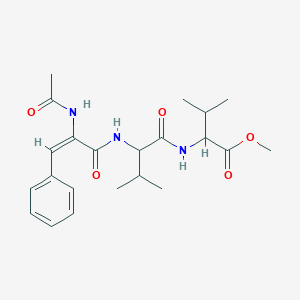

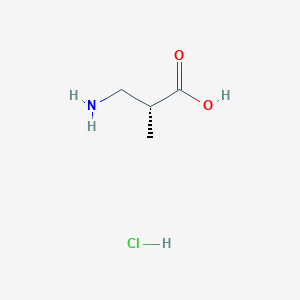
![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)
